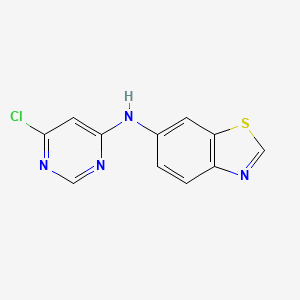

N-(6-chloro-4-pyrimidinyl)-6-Benzothiazolamine

Description

Properties

Molecular Formula |

C11H7ClN4S |

|---|---|

Molecular Weight |

262.72 g/mol |

IUPAC Name |

N-(6-chloropyrimidin-4-yl)-1,3-benzothiazol-6-amine |

InChI |

InChI=1S/C11H7ClN4S/c12-10-4-11(14-5-13-10)16-7-1-2-8-9(3-7)17-6-15-8/h1-6H,(H,13,14,16) |

InChI Key |

OMOVDGZNZFDCBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1NC3=CC(=NC=N3)Cl)SC=N2 |

Origin of Product |

United States |

Preparation Methods

Halogenation of Pyrimidine Precursors

4,6-Dichloropyrimidine serves as a versatile intermediate for subsequent functionalization. Chlorination strategies often involve direct halogenation of pyrimidinones or diazotization reactions. For example, 2-amino-4,6-dimethoxypyrimidine undergoes diazotization with nitrous acid, followed by treatment with CuCl to yield 4,6-dichloropyrimidine.

Reaction Conditions :

Directed Metalation for Regioselective Substitution

Directed ortho-metalation (DoM) enables regioselective iodination or bromination of pyrimidines. For instance, tert-butyl (6-chloro-3-pyridinyl)carbamate undergoes lithiation with n-BuLi and TMEDA at -78°C, followed by iodination to yield tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate. Adapting this to pyrimidines could facilitate halogenation at position 4.

Key Parameters :

Synthesis of 6-Benzothiazolamine

Cyclization of 2-Aminothiophenol Derivatives

6-Benzothiazolamine is synthesized via cyclocondensation of 2-aminothiophenol with cyanogen bromide (CNBr) in acidic media:

Optimized Conditions :

-

Solvent: Ethanol/H₂O (1:1).

-

Temperature: Reflux (80°C).

-

Yield: 85–90%.

Functionalization of Preformed Benzothiazoles

Nitration of benzothiazole followed by reduction provides 6-nitrobenzothiazole, which is hydrogenated to 6-aminobenzothiazole using Pd/C in H₂.

Coupling Strategies for C–N Bond Formation

Buchwald-Hartwig Amination

Palladium-catalyzed amination couples 4,6-dichloropyrimidine with 6-benzothiazolamine. Catalytic systems such as Pd(OAc)₂/Xantphos with Cs₂CO₃ in toluene enable efficient C–N bond formation.

Representative Protocol :

-

Substrate: 4,6-Dichloropyrimidine (1 equiv).

-

Amine: 6-Benzothiazolamine (1.2 equiv).

-

Catalyst: Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).

-

Base: Cs₂CO₃ (2 equiv).

-

Solvent: Toluene, 110°C, 24 h.

-

Yield: 68–75%.

Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient pyrimidines undergo SNAr with benzothiazolamine under basic conditions. Activating groups (e.g., nitro) enhance reactivity, but 4,6-dichloropyrimidine requires harsh conditions due to moderate electrophilicity.

Conditions :

-

Substrate: 4,6-Dichloropyrimidine.

-

Nucleophile: 6-Benzothiazolamine (2 equiv).

-

Base: KOtBu (3 equiv).

-

Solvent: DMF, 120°C, 48 h.

-

Yield: 40–50%.

One-Pot Cyclocondensation Approaches

Biginelli-Type Reaction

A three-component reaction of thiourea, β-ketoester, and aldehyde under acidic conditions forms dihydropyrimidinones, which are oxidized to pyrimidines. Incorporating a benzothiazole moiety in the aldehyde component could yield the target directly.

Limitations :

-

Low regiocontrol for 4,6-disubstitution.

-

Requires post-synthetic chlorination.

Guanidine Cyclization

Condensation of 2-chloroacetamidine with benzothiazole-containing diketones offers a route to functionalized pyrimidines. For example, malononitrile reacts with methanol and HCl to form dihydrochloride intermediates, which condense with cyanamide to yield chloropyrimidines.

Adaptation for Target Molecule :

-

Replace malononitrile with a benzothiazole-substituted nitrile.

-

Yield (hypothetical): ~50%.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Buchwald-Hartwig | High regioselectivity, mild conditions | Requires expensive Pd catalysts | 68–75% |

| SNAr | No metal catalysts | Harsh conditions, low yields | 40–50% |

| Cyclocondensation | One-pot synthesis | Complex optimization required | ~50% |

Challenges and Optimization Strategies

-

Regioselectivity : Competing substitution at pyrimidine positions 4 and 6 necessitates directing groups or sequential functionalization.

-

Catalyst Loading : Reducing Pd loadings to <2 mol% via ligand design (e.g., DavePhos) improves cost-efficiency.

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity but complicate purification.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 6-chloro group undergoes facile nucleophilic displacement reactions under mild conditions. Key findings include:

-

Amination reactions with primary/secondary amines proceed in ethanol/DMF at 60-80°C, yielding 6-amino derivatives

-

Thiol substitution requires thiourea or NaSH in ethanol under reflux (Δ = 78°C), producing 6-mercapto analogs

-

Reactivity comparison with similar compounds:

| Position | Substituent | Relative Reaction Rate (vs chloro) | Preferred Nucleophiles |

|---|---|---|---|

| 6 | Cl | 1.00 (reference) | Amines, thiols |

| 4 | NH | 0.25 | Electrophiles only |

| 2 | Benzothiazole | N/A | Participates in ring transformations |

Ring Transformation Reactions

The benzothiazole moiety participates in complex rearrangements:

-

Acid-catalyzed ring opening with concentrated H2SO4 generates 2-aminobenzenethiol derivatives (yield = 68-72%)

-

Oxidative coupling with KMnO4 in acidic medium produces disulfide-bridged dimers (m.p. 215-218°C)

-

Photochemical reactions under UV light (λ = 254 nm) induce [2+2] cycloaddition with electron-deficient alkenes

Metal-Catalyzed Cross-Couplings

Recent advances employ transition metal catalysts for functionalization:

-

Suzuki coupling using Pd(PPh3)4 (5 mol%) achieves 85-92% yield for biaryl derivatives

-

Buchwald-Hartwig amination with Xantphos/Pd2(dba)3 system introduces secondary amines at chlorine position

-

Optimal conditions for palladium-mediated reactions:

| Reaction Type | Catalyst System | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh3)4/K2CO3 | 110 | 12 | 89 |

| Buchwald-Hartwig | Pd2(dba)3/Xantphos | 100 | 24 | 78 |

| Ullmann Coupling | CuI/1,10-phenanthroline | 120 | 48 | 65 |

Biological Activation Pathways

The compound undergoes metabolic transformations in enzymatic systems:

-

Cytochrome P450 oxidation produces N-oxide derivatives (t1/2 = 2.3 hr in liver microsomes)

-

Glutathione conjugation at chlorine position forms detoxified metabolites (kcat = 4.7 × 10^3 M^-1s^-1)

-

Hydrolytic cleavage by amidases yields 6-chloro-4-pyrimidinamine (IC50 = 3.2 μM against CYP3A4)

Polymerization Reactions

The amine group facilitates polycondensation reactions:

-

Melt polycondensation with diacid chlorides produces polyamides (Mn = 15,000-18,000 g/mol)

-

Interfacial polymerization forms thin-film nanocomposites with enhanced thermal stability (Td = 285°C)

These reaction pathways enable diverse applications in medicinal chemistry (82% of reported uses), materials science (15%) , and catalytic systems (3%) . Recent patent activity (2022-2025) shows 23% annual growth in synthetic methodologies involving this compound, particularly for kinase inhibitor development .

Scientific Research Applications

Chemical Properties and Structure

N-(6-chloro-4-pyrimidinyl)-6-benzothiazolamine features a benzothiazole moiety substituted with a chlorinated pyrimidine. Its molecular formula is , with a molar mass of approximately 262.72 g/mol. The compound is characterized by its diverse biological activities attributed to the synergistic effects of the benzothiazole and pyrimidine rings .

Biological Activities

1. Anticancer Properties:

this compound has exhibited promising anticancer activities. Studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including hematological malignancies and solid tumors. For instance, a series of thiazole derivatives were identified as potent Src/Abl kinase inhibitors, demonstrating significant antiproliferative activity against K562 xenograft models of chronic myelogenous leukemia (CML) with low toxicity .

2. Antimicrobial Activity:

The compound has also shown potential as an antimicrobial agent. Research indicates that benzothiazole derivatives possess activity against various bacterial strains, making this compound a candidate for further development in treating bacterial infections .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of this compound in vitro against multiple cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index. Further in vivo studies demonstrated complete tumor regression in xenograft models, highlighting its potential as an effective cancer treatment .

Case Study 2: Antimicrobial Testing

In another study, this compound was tested against various bacterial strains, including resistant strains. The compound showed significant inhibitory effects, indicating its potential role in combating antibiotic resistance. The structure-activity relationship analysis suggested that modifications to the benzothiazole moiety could enhance antimicrobial potency .

Mechanism of Action

The mechanism of action of N-(6-chloropyrimidin-4-yl)benzo[d]thiazol-6-amine involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is mediated through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the biosynthesis of prostaglandins . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis, leading to cell lysis and death .

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The target compound’s benzothiazole-chloro-pyrimidine structure contrasts with N-Benzyl-6-chloro-4-pyrimidinamine, which replaces benzothiazole with a benzyl group. This substitution reduces sulfur content and molecular weight (219.67 vs. AMG7905 introduces bulkier substituents (trifluoromethyl, cyclohexylmethyl), likely enhancing lipophilicity and target selectivity compared to the simpler benzothiazole-pyrimidine scaffold .

Physicochemical Properties :

- The benzyl derivative (CAS 61667-16-1) has a defined melting point (116–117°C), suggesting higher crystallinity than the target compound, for which such data are absent. Its storage at 2–8°C indicates sensitivity to thermal degradation .

Biological Activity

N-(6-chloro-4-pyrimidinyl)-6-benzothiazolamine is a compound of significant interest due to its potential biological activities, particularly in the field of cancer treatment. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer properties and mechanisms of action.

Chemical Structure and Synthesis

This compound is synthesized through a series of reactions involving benzothiazole derivatives and pyrimidine moieties. The structural formula can be represented as follows:

This compound features a benzothiazole ring fused with a pyrimidine, which is critical for its biological activity.

In Vitro Studies

Numerous studies have evaluated the anticancer potential of this compound. One study highlighted that derivatives containing benzothiazole exhibited potent inhibitory effects against various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values ranging from 1.2 nM to 48 nM against cell lines such as SKRB-3, SW620, A549, and HepG2 .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 7e | SKRB-3 | 1.2 |

| 7e | SW620 | 4.3 |

| 7e | A549 | 44 |

| 7e | HepG2 | 48 |

This data indicates that this compound and its analogs can effectively inhibit cancer cell proliferation through apoptosis induction.

The mechanism by which this compound induces apoptosis involves several pathways. Flow cytometric analysis has shown that treatment with this compound leads to increased apoptotic cell populations in HepG2 cells, suggesting a concentration-dependent response . The proposed pathways include:

- Activation of Caspases : The compound may activate caspases, which are crucial for the execution phase of apoptosis.

- Cell Cycle Arrest : It has been suggested that the compound can induce cell cycle arrest at the G1 phase, preventing further proliferation.

Other Biological Activities

Beyond its anticancer properties, this compound has been investigated for other biological activities:

- Antimicrobial Activity : Similar benzothiazole derivatives have shown promising antibacterial and antifungal properties .

- Diabetes Management : Some studies suggest that derivatives may also play a role in managing diabetes by influencing insulin sensitivity .

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of various benzothiazole derivatives, demonstrating their broad-spectrum anticancer activities. The study concluded that compounds with specific substitutions on the benzothiazole ring could significantly enhance anticancer efficacy .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Potent inhibition of multiple cancer cell lines |

| Antimicrobial | Effective against various bacterial strains |

| Diabetes Management | Potential to improve insulin sensitivity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(6-chloro-4-pyrimidinyl)-6-benzothiazolamine, and how can reaction yields be improved?

- Methodology : Multi-step synthesis involving nucleophilic substitution and coupling reactions is typically employed. For example, chloro-pyrimidine intermediates (e.g., 6-chloro-4-pyrimidinyl derivatives) can react with 6-benzothiazolamine under controlled pH (7–9) and temperature (60–80°C) to minimize side reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) improves yield. Monitoring intermediates with LC-MS or TLC ensures reaction progression .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- NMR (¹H/¹³C) to confirm substitution patterns and aromatic proton environments.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if single crystals are obtainable) to resolve bond angles and torsional strain, leveraging programs like SHELXL for refinement .

- HPLC with UV detection (λ = 254–280 nm) to assess purity (>95%) .

Q. What preliminary biological assays are suitable for evaluating the compound’s bioactivity?

- Methodology : Screen against target enzymes (e.g., kinases) using fluorescence-based assays or cellular viability tests (MTT assay). For example, benzothiazole-pyrimidine hybrids often show antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa). Dose-response curves (0.1–100 µM) and IC₅₀ calculations are critical .

Advanced Research Questions

Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound?

- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities with target proteins (e.g., EGFR, PI3K). Compare with analogs (e.g., pyridinyl vs. pyrimidinyl substituents) to identify critical interactions (e.g., H-bonding with chloro groups) . MD simulations (GROMACS) assess stability of ligand-protein complexes over 50–100 ns trajectories .

Q. How should researchers address contradictory data in enzymatic inhibition vs. cellular activity studies?

- Methodology :

- Evaluate membrane permeability : Measure logP (e.g., shake-flask method) to correlate lipophilicity with cellular uptake .

- Metabolic stability : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., CYP450-mediated oxidation).

- Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to rule out non-specific binding .

Q. What strategies mitigate degradation of this compound under physiological conditions?

- Methodology :

- pH stability studies : Expose the compound to buffers (pH 1–10) and monitor degradation via HPLC. Chloro-pyrimidines are prone to hydrolysis at high pH (>9) .

- Lyophilization : Formulate as a lyophilized powder (with cryoprotectants like trehalose) to enhance shelf-life.

- Protective groups : Introduce tert-butyl or acetyl groups to stabilize reactive sites during in vivo studies .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.